molecular formula C14H23N5 B11741721 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11741721
M. Wt: 261.37 g/mol
InChI Key: ZXWANWVAKSLNSK-UHFFFAOYSA-N
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Description

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine is a complex organic compound characterized by its unique pyrazole structure Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the butan-2-yl and ethyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various alkyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: The parent compound of the pyrazole family.

    1-ethyl-3-methyl-1H-pyrazole: A structurally similar compound with different substituents.

    1-butyl-3-methyl-1H-pyrazole: Another related compound with a butyl group.

Uniqueness

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C14H23N5/c1-5-11(3)19-13(7-8-16-19)9-15-14-10-17-18(6-2)12(14)4/h7-8,10-11,15H,5-6,9H2,1-4H3

InChI Key

ZXWANWVAKSLNSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=C(N(N=C2)CC)C

Origin of Product

United States

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